1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone

Description

Nomenclature and Chemical Identity

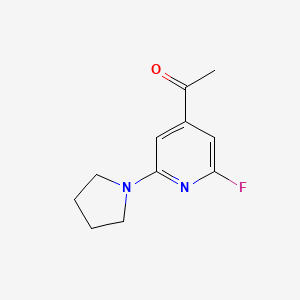

1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-ethanone is a fluorinated pyridine derivative with systematic nomenclature reflecting its structural features. The compound’s IUPAC name is 1-[2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]ethanone , emphasizing the acetyl group at position 4, fluorine at position 2, and pyrrolidine substitution at position 6 of the pyridine ring. Its molecular formula is $$ \text{C}{11}\text{H}{13}\text{FN}_{2}\text{O} $$, with a molecular weight of 208.23 g/mol. Key identifiers include CAS Registry Number 1228665-59-5 and MDL Number MFCD15530260 .

Table 1: Key Identifiers and Synonyms

| Property | Value |

|---|---|

| IUPAC Name | 1-[2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]ethanone |

| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{FN}_{2}\text{O} $$ |

| CAS Number | 1228665-59-5 |

| Synonyms | 1-(2-Fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethanone; SCHEMBL25341215 |

The compound’s structure combines a pyridine core with fluorine and pyrrolidine substituents, rendering it a versatile intermediate in medicinal chemistry. Its Canonical SMILES string, CC(=O)C1=CC(=NC(=C1)N2CCCC2)F, and InChI Key WQRQATHBJTYJSV-UHFFFAOYSA-N further validate its stereochemical configuration.

Historical Context and Discovery

The synthesis and characterization of this compound emerged in the early 21st century, coinciding with advancements in heterocyclic chemistry for drug discovery. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as pyridine-based kinase inhibitors—have been explored extensively since the 2010s. For instance, WO2021013864A1 (2020) highlights pyridine derivatives as c-KIT kinase inhibitors, underscoring the scaffold’s pharmacological relevance. The compound’s development aligns with trends in fluorinated heterocycles, which are prized for their metabolic stability and bioavailability.

Overview of Research Significance

This compound has garnered attention for its dual functionality:

- Synthetic Utility : As a building block for complex molecules, it enables modular derivatization at the acetyl group or pyrrolidine ring. For example, AK Scientific’s safety data sheet (2019) confirms its use in research settings under supervised conditions.

- Biological Potential : Fluorinated pyridines are key motifs in antimicrobial and anticancer agents. Although direct studies on this compound are limited, structural analogs in WO2021013864A1 demonstrate kinase inhibition, suggesting analogous applications.

Recent patent filings (e.g., CN103880757B) emphasize pyridine-carboxylic acid derivatives for industrial applications, further validating the scaffold’s versatility.

Scope and Objectives of Academic Study

Academic investigations focus on three domains:

- Synthetic Methodology : Optimizing routes for high-yield production, such as palladium-catalyzed cross-coupling or nucleophilic substitution.

- Structural Analysis : Using NMR ($$ ^1\text{H} $$, $$ ^{13}\text{C} $$) and mass spectrometry to elucidate electronic effects from fluorine and pyrrolidine groups.

- Pharmacological Exploration : Screening for kinase inhibition, antimicrobial activity, or CNS targeting, leveraging its lipophilic profile.

Future research aims to expand its role in drug discovery pipelines, particularly in overcoming resistance mechanisms in oncology and infectious diseases.

Propriétés

IUPAC Name |

1-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-8(15)9-6-10(12)13-11(7-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRQATHBJTYJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)F)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Nucleophilic Substitution and Cyclization Approach

This method involves the initial synthesis of a substituted pyridinyl precursor, followed by nucleophilic substitution with pyrrolidine and subsequent cyclization to form the target compound.

- Step 1: Synthesis of 2-chloro-4-fluoropyridine derivatives via chlorination of 4-fluoropyridines.

- Step 2: Nucleophilic substitution of the chloro group with pyrrolidine, facilitated by a base such as potassium carbonate or sodium hydride, under reflux conditions in polar aprotic solvents like DMF or DMSO.

- Step 3: Oxidation or further functionalization to introduce the ethanone moiety, often via acylation with acetyl chloride or acetic anhydride.

- The chlorination step typically employs sulfuryl chloride or N-chlorosuccinimide (NCS) to selectively chlorinate pyridine derivatives.

- Nucleophilic substitution with pyrrolidine is performed at elevated temperatures (~80–110°C), yielding the pyrrolidinyl pyridine intermediates.

- The final step involves acylation with acetyl chloride or acetic anhydride to introduce the ethanone group at the desired position.

- High regioselectivity for substitution at the 2-position.

- Compatibility with various pyridine derivatives.

- Requires careful control of chlorination to avoid over-chlorination.

- Multiple steps may reduce overall yield.

Cross-Coupling Strategy via Palladium Catalysis

This method employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to assemble the pyridine core with the pyrrolidinyl and ethanone functionalities.

- Step 1: Synthesis of a halogenated pyridine precursor, such as 2-bromo- or 2-iodo-pyridine-4-carbaldehyde.

- Step 2: Coupling with pyrrolidine or pyrrolidin-1-yl boronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base like sodium tert-butoxide or cesium carbonate.

- Step 3: Functionalization of the aldehyde group to the ethanone via oxidation or acylation with acetyl chloride.

- Cross-coupling reactions are performed at elevated temperatures (~80–110°C) under inert atmosphere.

- The use of Xantphos or other bidentate phosphine ligands improves yields.

- The method allows for precise control over substitution patterns and functional groups.

- High regioselectivity and broad substrate scope.

- Suitable for complex molecule assembly.

- Requires expensive catalysts and ligands.

- Sensitive to moisture and air.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | Chlorination, nucleophilic substitution, acylation | Sulfuryl chloride, pyrrolidine, reflux, acyl chlorides | Regioselectivity, straightforward synthesis | Multi-step, over-chlorination risk |

| Pyridine-2-Carboxaldehyde Route | Condensation, oxidation, fluorination | Pyridine-2-carboxaldehyde, fluorinating agents (Selectfluor) | Fewer steps, regioselective fluorination | Requires careful fluorination control |

| Palladium-Catalyzed Cross-Coupling | Halogenation, Pd-catalyzed coupling, oxidation | Halogenated pyridine, Pd catalyst, boronic acids, oxidants | Precise substitution, versatile | Costly catalysts, sensitive conditions |

Research Findings and Notes

- The synthesis route choice depends heavily on the desired substitution pattern and functional group compatibility.

- The palladium-catalyzed methods are favored for complex, highly substituted derivatives due to their selectivity.

- Fluorination at the 2-position can be achieved via electrophilic fluorinating agents or via nucleophilic substitution using fluorinating reagents like NFSI.

- The acylation step to introduce the ethanone moiety is generally performed with acetyl chloride or acetic anhydride under basic or neutral conditions, often following initial substitution or coupling steps.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone has been investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its applications in medicinal chemistry include:

- Antidepressant Activity : Research suggests that compounds with similar structures can act as serotonin reuptake inhibitors. For instance, derivatives of pyridine have been shown to exhibit antidepressant effects in animal models, indicating potential for this compound as an antidepressant agent .

- Anticancer Properties : Studies have explored the cytotoxic effects of pyridine derivatives against various cancer cell lines. The introduction of the pyrrolidine group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Neuropharmacology

The unique structure of this compound suggests potential applications in neuropharmacology:

- Cognitive Enhancers : Compounds that modulate neurotransmitter systems are being studied for their ability to enhance cognitive functions. Similar compounds have shown promise in improving memory and learning in preclinical studies .

Material Science

In material science, the compound's properties can be harnessed for:

- Organic Electronics : The fluorinated pyridine derivatives are being researched for their electronic properties, which could be beneficial in developing organic semiconductors or photovoltaic materials .

Case Study 1: Antidepressant Screening

A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their antidepressant-like effects using forced swim tests in rodents. The results indicated that certain modifications, including those similar to this compound, significantly reduced immobility time, suggesting potential efficacy as an antidepressant .

Case Study 2: Anticancer Activity

Research conducted on pyridine derivatives demonstrated that compounds with a similar scaffold exhibited selective cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of substituent groups like pyrrolidine in enhancing biological activity through improved receptor binding affinity .

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine Core

(a) 2-Fluoro-6-(pyrrolidin-1-yl)aniline

- Key Difference : Replaces the 4-position acetyl group with an aniline (-NH₂) .

- Impact: Solubility: Aniline’s primary amine may increase aqueous solubility compared to the hydrophobic acetyl group. Safety Profile: Acute toxicity (oral, dermal) and skin irritation hazards are documented for this analog .

(b) (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate (CAS 1228670-52-7)

- Key Difference : Acrylate ester at the 4-position.

- Applications: Esters are common prodrug moieties or intermediates in polymer chemistry. Commercial Availability: Priced at $400–$4,800 depending on quantity (1–25 g) .

(c) 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole (CAS 1228665-97-1)

- Key Difference : Oxazole heterocycle replaces the acetyl group.

- Rigidity: The fused oxazole ring increases structural rigidity, which may improve selectivity in drug design .

Ethanone Derivatives with Alternative Heterocycles

(a) 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone

- Key Difference: Tetrahydro-pyrimidinone core instead of pyridine.

- Impact: Ring Saturation: The saturated pyrimidine ring alters conformational flexibility and electronic properties.

(b) 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone (CAS 13995-71-6)

- Key Difference : Furyl and mercapto groups on a pyrimidine ring.

- Impact :

- Electron-Rich Furyl : Enhances π-π stacking interactions in supramolecular chemistry.

- Thiol Reactivity : The mercapto group enables thiol-ene click chemistry or redox-responsive behavior .

Activité Biologique

1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone, with the CAS number 1228665-59-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃FN₂O, with a molecular weight of 208.23 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃FN₂O |

| Molecular Weight | 208.23 g/mol |

| CAS Number | 1228665-59-5 |

| Hazard Classification | Irritant |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial , antitumor , and neuroprotective properties.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial effects. For instance, compounds containing pyridine and pyrrolidine rings have shown activity against various bacterial strains, indicating potential as antibacterial agents .

Antitumor Activity

The compound's structural components may contribute to its cytotoxic effects against cancer cells. In vitro studies have indicated that derivatives of this compound can inhibit cell proliferation in several cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Research indicates that pyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the pyridine and pyrrolidine rings significantly influence its biological activity. Key findings include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, which may improve cellular uptake.

- Pyrrolidine Ring : Variations in the substituents on the pyrrolidine ring can alter the compound's interaction with biological targets, impacting efficacy and selectivity.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Antitumor Efficacy : A study assessed a series of pyridine derivatives for their cytotoxicity against breast cancer cells, revealing that certain modifications led to enhanced activity compared to standard chemotherapeutics .

- Neuroprotection : Research exploring the neuroprotective potential of pyridine-based compounds found that specific analogs could significantly reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

- Antimicrobial Testing : A recent investigation into similar compounds showed promising results against multi-drug resistant bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 208.23 g/mol | HRMS |

| LogP (Partition Coeff.) | 1.8 ± 0.2 | Shake-flask (octanol/water) |

| Solubility (25°C) | 12 mg/mL in DMSO | USP <1236> |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temp, 24h | 45 | 88 |

| Reflux, 8h | 72 | 95 |

| Microwave, 150°C, 1h | 85 | 97 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.